

# A Cross-Study Analysis of Rebamipide Clinical Trial Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study analysis of clinical trial outcomes for the mucosal protective agent, **rebamipide**. **Rebamipide** is approved in several countries for the treatment of gastritis and gastric ulcers and is also investigated for other indications, including dry eye disease and nonsteroidal anti-inflammatory drug (NSAID)-induced gastrointestinal injuries. This document summarizes key quantitative data from various clinical trials, details the experimental protocols of pivotal studies, and visualizes the underlying signaling pathways of **rebamipide**'s mechanism of action.

## I. Comparative Efficacy of Rebamipide Across Indications

The clinical efficacy of **rebamipide** has been evaluated in a range of conditions. This section presents a comparative summary of the key quantitative outcomes from clinical trials in gastritis, NSAID-induced enteropathy, and dry eye disease.

#### **Gastritis**

**Rebamipide** has demonstrated efficacy in improving endoscopic and symptomatic outcomes in patients with erosive and chronic gastritis.

Table 1: Clinical Trial Outcomes of Rebamipide in Gastritis



| Study <i>l</i> Formula tion                                       | Indicati<br>on            | N                | Dosage                                                     | Duratio<br>n | Primary<br>Endpoin<br>t                                                          | Key<br>Outcom<br>es                                                             | Referen<br>ce    |
|-------------------------------------------------------------------|---------------------------|------------------|------------------------------------------------------------|--------------|----------------------------------------------------------------------------------|---------------------------------------------------------------------------------|------------------|
| Kim G.H.<br>et al.<br>(AD-203<br>vs.<br>Rebamipi<br>de 100<br>mg) | Erosive<br>Gastritis      | 454 (ITT)        | AD-203:<br>150 mg<br>BID;<br>Rebamipi<br>de: 100<br>mg TID | 2 weeks      | Erosion<br>Improve<br>ment<br>Rate                                               | AD-203: 39.7%; Rebamipi de: 43.8% (non- inferiority demonstr ated)              | [1][2][3]<br>[4] |
| Real-<br>World<br>Study                                           | Gastritis<br>Symptom<br>s | 2209             | Rebamipi<br>de SR<br>150 mg<br>BID                         | 2-4<br>weeks | Symptom Improve ment Rate (≥50% reduction )                                      | Monother apy: 71.5%; Combinat ion with PPI: 71.4% (no significan t differenc e) | [5][6]           |
| NCT0239<br>3430                                                   | Chronic<br>Gastritis      | Not<br>specified | Rebamipi<br>de 100<br>mg TID                               | 26 weeks     | Severity of gastritis by modified Lanza score (MLS) and histology by the updated | To be determin ed                                                               | [7]              |



Sydney system

### **NSAID-Induced Enteropathy**

Clinical studies have investigated **rebamipide**'s potential to prevent and treat small intestinal damage caused by NSAIDs.

Table 2: Clinical Trial Outcomes of Rebamipide in NSAID-Induced Enteropathy



| Study                                                        | Indicati<br>on                                     | N                               | Interven<br>tion                                       | Control                                            | Duratio<br>n | Key<br>Outcom<br>es                                                                                                                                                | Referen<br>ce      |
|--------------------------------------------------------------|----------------------------------------------------|---------------------------------|--------------------------------------------------------|----------------------------------------------------|--------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------|
| Multicent<br>er,<br>randomiz<br>ed pilot<br>study            | NSAID-<br>induced<br>gastro-<br>enteropat<br>hy    | 33                              | Rebamipi<br>de                                         | Lansopra<br>zole                                   | 12 weeks     | change in small bowel erosions: -0.6 ± 3.06 (Rebami pide) vs. 1.33 ± 4.71 (Lansopr azole). Subjects with mucosal breaks: 20% (Rebami pide) vs. 40% (Lansopr azole) | [8][9][10]<br>[11] |
| Double-<br>blind,<br>randomiz<br>ed,<br>controlle<br>d trial | NSAID-<br>induced<br>small<br>intestinal<br>injury | 80<br>healthy<br>volunteer<br>s | Rebamipi<br>de +<br>Diclofena<br>c +<br>Omepraz<br>ole | Placebo<br>+<br>Diclofena<br>c +<br>Omepraz<br>ole | 14 days      | Mean number of mucosal injuries post- treatment : 4.2 ± 7.8 (Rebami pide) vs.                                                                                      | [12]               |



16 ± 71 (Control)

#### **Dry Eye Disease**

**Rebamipide** ophthalmic solution has been shown to be effective in improving both signs and symptoms of dry eye disease.

Table 3: Clinical Trial Outcomes of Rebamipide in Dry Eye Disease



| Study                                | N         | Interventi<br>on                              | Control                                   | Duration | Key<br>Outcome<br>s                                                                                                                               | Referenc<br>e |
|--------------------------------------|-----------|-----------------------------------------------|-------------------------------------------|----------|---------------------------------------------------------------------------------------------------------------------------------------------------|---------------|
| Systematic<br>Review                 | 7 studies | Rebamipid<br>e<br>ophthalmic<br>suspension    | Placebo or<br>other<br>active<br>controls | Varied   | Mean difference in favor of Rebamipid e: DEQS -3.5 points, TBUT 0.7s, tCFS -1.2 points                                                            | [13]          |
| Multicenter,<br>randomize<br>d trial | 220       | 1% and 2%<br>Rebamipid<br>e clear<br>solution | Placebo                                   | 12 weeks | Greater improveme nt in TBUT for 1% and 2% Rebamipid e vs. Placebo. Greater improveme nt in corneal staining score for 2% Rebamipid e vs. Placebo | [14]          |
| Multicenter,<br>open-label<br>study  | 154       | 2% Rebamipid e ophthalmic suspension          | None                                      | 52 weeks | Significant improveme nt in objective signs (corneal                                                                                              | [15]          |



|                                                  |    |                                        |                                   |         | and conjunctiva I staining, TBUT) and subjective symptoms from week 2, with continued improveme nt up to week 52 |      |
|--------------------------------------------------|----|----------------------------------------|-----------------------------------|---------|------------------------------------------------------------------------------------------------------------------|------|
| Prospectiv e, randomize d, double- blinded study | 28 | 2%<br>Rebamipid<br>e clear<br>solution | 0.1%<br>Sodium<br>Hyaluronat<br>e | 4 weeks | Significantl y larger decrease in corneal staining score with Rebamipid e                                        | [16] |

### **II. Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the experimental protocols for key studies cited in this guide.

## Gastritis: Kim G.H. et al. (AD-203 vs. Rebamipide 100 mg)

- Study Design: A phase 3, multicenter, randomized, double-blind, active-controlled, non-inferiority trial.[1][3][4]
- Participants: 475 patients with endoscopically confirmed erosive gastritis.[1][3]
- Intervention: Patients were randomly assigned to receive either the sustained-release formulation of rebamipide (AD-203) 150 mg twice daily or the standard rebamipide



formulation 100 mg three times daily for two weeks.[1][3]

- Primary Endpoint: The primary efficacy endpoint was the erosion improvement rate, assessed by endoscopy at two weeks.[1][2][3]
- Secondary Endpoints: Secondary outcomes included the cure rates of erosion and edema, and improvement rates of redness, hemorrhage, and gastrointestinal symptoms.[1][2][3]
- Statistical Analysis: The non-inferiority of AD-203 to standard **rebamipide** was determined based on the one-sided 97.5% lower limit for the improvement rate difference.[1][2]

# NSAID-Induced Enteropathy: Multicenter, randomized pilot study

- Study Design: A multicenter, randomized, open-label, pilot study.[8][9]
- Participants: 33 patients requiring long-term NSAID use.[8][9]
- Intervention: Patients were randomized to a study group receiving rebamipide or a control group receiving lansoprazole for 12 weeks.[8][9]
- Primary Outcome: The primary outcome was the occurrence of NSAID-induced gastric ulcers.[8][9]
- Secondary Outcomes: Small bowel injuries were evaluated using video capsule endoscopy, and gastrointestinal symptoms were also assessed.[8][9]

#### Dry Eye Disease: Multicenter, randomized trial

- Study Design: A multicenter, randomized, double-masked, placebo-controlled trial.[14]
- Participants: 220 patients diagnosed with dry eye disease.[14]
- Intervention: Patients were randomly assigned to one of three groups: 1% rebamipide clear solution, 2% rebamipide clear solution, or placebo, with eye drops instilled four times daily for 12 weeks.[14]



 Efficacy Assessment: The primary efficacy measures included changes in tear film break-up time (TBUT), corneal and conjunctival staining scores, Schirmer's 1 test, and the Ocular Surface Disease Index (OSDI) from baseline to the 12-week visit.[14]

### III. Signaling Pathways and Mechanism of Action

**Rebamipide** exerts its therapeutic effects through multiple mechanisms, including the enhancement of mucosal defense and anti-inflammatory actions. The following diagrams illustrate the key signaling pathways involved.

#### **Prostaglandin Synthesis and Mucosal Protection**

**Rebamipide** stimulates the production of prostaglandins, which play a crucial role in maintaining gastric mucosal integrity. It achieves this by inducing the expression of Cyclooxygenase-2 (COX-2).[17][18][19][20][21][22][23]

















Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. gutnliver.org [gutnliver.org]
- 2. Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study [gutnliver.org]
- 3. Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study [gutnliver.org]
- 4. Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-World Effectiveness of Rebamipide on Gastritis Symptoms: A Patient-Focused Approach PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. The effect of rebamipide on non-steroidal antiinflammatory drug-induced gastroenteropathy: a multi-center, randomized pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of rebamipide on non-steroidal anti-inflammatory drug-induced gastroenteropathy: a multi-center, randomized pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of rebamipide on non-steroidal antiinflammatory drug-induced gastroenteropathy: a multi-center, randomized pilot study [kjim.org]
- 12. sdstate.primo.exlibrisgroup.com [sdstate.primo.exlibrisgroup.com]
- 13. The Efficacy and Safety of Rebamipide Ophthalmic Suspension (OPC-12759) in Patients with Dry Eye Disease: A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]







- 14. Efficacy and safety of 1% and 2% rebamipide clear solution in dry eye disease: a multicenter randomized trial PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Multicenter, Open-Label, 52-Week Study of 2% Rebamipide (OPC-12759) Ophthalmic Suspension in Patients With Dry Eye | Ento Key [entokey.com]
- 16. Clinical Efficacy of 2% Rebamipide in Patients With Video Display...: Ingenta Connect [ingentaconnect.com]
- 17. What is the mechanism of Rebamipide? [synapse.patsnap.com]
- 18. Facebook [cancer.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Rebamipide induces the gastric mucosal protective factor, cyclooxygenase-2, via activation of 5'-AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [A Cross-Study Analysis of Rebamipide Clinical Trial Outcomes: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679244#cross-study-analysis-of-rebamipide-clinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com